molecular formula C7H9N3O2 B2506183 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1909313-01-4

1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2506183
CAS No.: 1909313-01-4
M. Wt: 167.168
InChI Key: COECFTUPCXEQQH-UHFFFAOYSA-N
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Description

1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound featuring a triazole ring substituted with a but-3-en-1-yl group and a carboxylic acid group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The but-3-en-1-yl group can be introduced through various alkylation methods, while the carboxylic acid group can be incorporated via oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable click chemistry protocols, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The use of environmentally benign solvents and catalysts is also emphasized to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The but-3-en-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted triazoles, reduced triazole derivatives, and oxidized carboxylic acid derivatives.

Scientific Research Applications

1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for drug development, particularly in designing enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and catalysts.

Comparison with Similar Compounds

  • 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-methanol
  • 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness: 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the but-3-en-1-yl group and the carboxylic acid group allows for versatile functionalization and interaction with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-but-3-enyltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-3-4-10-5-6(7(11)12)8-9-10/h2,5H,1,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COECFTUPCXEQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(N=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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